N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Lung Cancer Cytotoxicity Assay IC50 Determination

N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941996-44-7) is a synthetic small molecule belonging to the oxalamide class, characterized by a central ethanediamide scaffold substituted with a 4-methoxybenzyl group at the N1 position and a (2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl) moiety at the N2 position. Its molecular formula is C26H29N3O3 with a molecular weight of 431.54 g/mol.

Molecular Formula C26H29N3O3
Molecular Weight 431.536
CAS No. 941996-44-7
Cat. No. B2808757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS941996-44-7
Molecular FormulaC26H29N3O3
Molecular Weight431.536
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
InChIInChI=1S/C26H29N3O3/c1-32-21-13-11-19(12-14-21)17-27-25(30)26(31)28-18-24(29-15-4-5-16-29)23-10-6-8-20-7-2-3-9-22(20)23/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,27,30)(H,28,31)
InChIKeyYKZBGPUHKDYTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941996-44-7): Core Identity and Research-Grade Characteristics


N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941996-44-7) is a synthetic small molecule belonging to the oxalamide class, characterized by a central ethanediamide scaffold substituted with a 4-methoxybenzyl group at the N1 position and a (2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl) moiety at the N2 position. Its molecular formula is C26H29N3O3 with a molecular weight of 431.54 g/mol . The compound has emerged as a subject of investigation in oncology research, with recent primary literature evaluating its inhibitory and antiproliferative properties in lung cancer models, establishing a baseline for its potential use as a pharmacological probe [1].

Procurement Risk Alert: Why N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Cannot Be Interchanged with In-Class Analogs


The oxalamide class exhibits significant structure-activity relationship (SAR) sensitivity, precluding simple analog substitution. Primary literature on related oxyoxalamide scaffolds demonstrates that even minor modifications—such as alterations to the N1-benzyl substituent or the N2-alkyl-aryl group—produce dramatic shifts in target inhibition potency (IC50) and physicochemical properties like solubility [1]. For the specific compound N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, explicit experimental IC50 data against specific cancer cell lines have been established [2]. Replacing this compound with a close structural analog lacking identical methoxybenzyl and pyrrolidinyl-naphthyl substitution patterns would introduce uncharacterized and scientifically unacceptable variability into any replicate study, as the precise pharmacophoric contributions of each moiety to the observed activity have not been deconvoluted in public literature.

Quantitative Differentiation Evidence for N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: Peer-Validated Activity Benchmarks


Lung Cancer Cell Cytotoxicity: Dose-Dependent Inhibitory Activity and IC50 Quantification

In a direct experimental evaluation published in 2025, N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide demonstrated dose-dependent cytotoxicity against a lung cancer cell line model. The compound's inhibitory activity was quantified as a percentage inhibition across a concentration range of 20–100 µg/mL, yielding a calculated IC50 value of 60.13 µg/mL [1]. While this study did not report a direct, quantitative head-to-head comparison with a specific named structural analog, the dataset provides a crucial, verifiable baseline for researchers establishing internal potency benchmarks for this chemical series.

Lung Cancer Cytotoxicity Assay IC50 Determination

Structural Differentiation from Closest Commercially Available Analogs: Physicochemical Property Analysis

A survey of commercially catalogued analogs reveals that the 4-methoxy substitution on the benzyl ring and the pyrrolidine on the ethyl linker are key structural differentiators. The most direct publicly listed comparators include N1-(4-methylbenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941977-21-5, MW 415.5) and N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (MW 431.5). The 4-methoxybenzyl variant (target compound) introduces a hydrogen bond acceptor at the para position of the benzyl ring, which is absent in the 4-methyl analog, and differs in steric orientation from the ortho-methoxy isomer . For the target compound, calculated physicochemical parameters from authoritative databases indicate a molecular weight of 431.54 g/mol, AlogP of approximately 4.2 (estimated from fragment contributions), and 3 hydrogen bond acceptors (the oxalamide carbonyls and the methoxy oxygen), yielding a topological polar surface area (TPSA) consistent with moderate cell permeability potential [1].

Computational Chemistry Physicochemical Properties Molecular Descriptors

SAR Contextualization: Potency Sensitivity in the Oxalamide/Oxyoxalamide Pharmacophore Class

A foundational structure-activity relationship (SAR) study on substituted oxyoxalamides as inhibitors of human soluble epoxide hydrolase (sEH) established that the oxalamide bridge and its terminal substituents are critical for target engagement. In that study, the most potent compound (compound 6) achieved nanomolar inhibition (IC50 < 50 nM), whereas minor alkyl chain modifications reduced potency by over 10-fold [1]. Although the target compound (an oxalamide, not an oxyoxalamide) was not tested in that specific sEH assay, the study provides class-level evidence that the oxalamide scaffold’s biological activity is governed by exquisite SAR, with the N1 and N2 substituents acting as major drivers of selectivity and potency [1]. The 4-methoxybenzyl and naphthalen-1-yl-pyrrolidinyl groups on the target compound represent a unique combination not interrogated in the published oxyoxalamide series, suggesting a distinct biological profile that cannot be predicted from existing congeneric data.

Enzyme Inhibition Structure-Activity Relationship Soluble Epoxide Hydrolase

Where N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Delivers Verifiable Scientific Value: Application Scenarios


Lung Cancer Pharmacology Research: Cytotoxicity Probe with Established IC50 Benchmark

Research groups focused on lung cancer therapeutics can employ this compound as a defined pharmacological probe, leveraging its published IC50 value of 60.13 µg/mL in a lung cancer cell viability assay [1]. This scenario is appropriate when establishing an internal dose-response curve or screening combination therapies, as the existing peer-reviewed dataset provides a reproducible reference point for quality control and inter-laboratory comparison. Procurement of this exact batch-verified compound ensures that observed effects can be directly correlated to the published activity, eliminating the variable of undefined analog substitution.

Oxalamide Structure-Activity Relationship (SAR) Expansion Studies

Medicinal chemistry programs investigating the oxalamide/oxyoxalamide pharmacophore class can utilize this compound as a key node in SAR matrices. The known class-level sensitivity to substituent variation, where potency shifts exceeding 10-fold have been documented for oxyoxalamide sEH inhibitors [1], makes the compound's unique 4-methoxybenzyl and pyrrolidinyl-naphthyl combination a valuable comparator for probing the boundaries of target binding pockets. Its procurement supports systematic SAR expansion efforts that require a well-characterized, structurally distinct analog.

Computational Drug Design and Docking Model Validation

Computational chemists developing molecular docking or pharmacophore models for oxalamide-class compounds can use the target compound to validate in silico predictions against experimental data. The experimentally determined IC50 from the 2025 oncology study [1] provides a quantitative endpoint for retrospective docking validation and prospective virtual screening campaigns. Its distinct substitution pattern, compared to the oxyoxalamides characterized in the 2014 sEH SAR study [2], makes it a challenging and informative test case for scoring function accuracy.

Reference Standard for Analytical Method Development

Analytical laboratories developing HPLC, LC-MS, or dissolution methods for complex oxalamide mixtures can procure this compound as a certified reference standard. Its defined chemical structure (C26H29N3O3, MW 431.54) [1] and the availability of related analogs with distinct retention properties (e.g., the 4-methylbenzyl version, CAS 941977-21-5) make it suitable for method selectivity challenges and system suitability testing in pharmaceutical analysis.

Quote Request

Request a Quote for N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.